Vanillin nicotinoylhydrazone
Description
Vanillin nicotinoylhydrazone (C₁₄H₁₃N₃O₃) is a hydrazone derivative synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) and nicotinic acid hydrazide. Its structure features a methoxy-substituted phenolic ring connected via a hydrazone linkage to a pyridine moiety. Key structural and physicochemical properties include:
- Molecular Formula: C₁₄H₁₃N₃O₃
- SMILES:
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O
The compound’s bifunctional structure enables interactions with metal ions and biological targets, though literature and patent data remain scarce .
Properties
CAS No. |
18960-15-1 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-7-10(4-5-12(13)18)8-16-17-14(19)11-3-2-6-15-9-11/h2-9,18H,1H3,(H,17,19)/b16-8- |
InChI Key |
VYXBDHYGMAUSCC-PXNMLYILSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CN=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vanillin nicotinoylhydrazone typically involves the reaction of vanillin with nicotinic acid hydrazide in an ethanol solvent. The reaction is carried out under reflux conditions for several hours, leading to the formation of the hydrazone linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Vanillin nicotinoylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
Vanillin nicotinoylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: The compound exhibits significant antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, this compound is being investigated for its therapeutic applications in cancer treatment.
Industry: The compound’s antimicrobial properties make it a candidate for use in food preservation and packaging
Mechanism of Action
The mechanism of action of vanillin nicotinoylhydrazone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
o-Vanillin Isonicotinoylhydrazone
Structural Differences :
- Positional Isomerism: Unlike vanillin nicotinoylhydrazone, which has para-oriented hydroxyl and methoxy groups on the benzaldehyde moiety, o-vanillin isonicotinoylhydrazone derives from 2-hydroxy-3-methoxybenzaldehyde (ortho-substitution) .
- Metal Coordination: Both compounds form coordination complexes with 3d metals (e.g., Cu²⁺, Ni²⁺).
Other Vanillin-Derived Hydrazones
- Antimicrobial Activity: Hydrazones of vanillin, such as those complexed with bipyridine or phenanthroline, exhibit notable antimicrobial activity against bacterial strains like Staphylococcus aureus . While this compound’s bioactivity is underexplored, its pyridine moiety may enhance interactions with microbial targets compared to simpler hydrazones.
- Synthetic Routes: Microwave-assisted solvent-free synthesis methods, commonly used for hydrazones, could be applicable to this compound, though traditional condensation remains standard .
Nicotinaldehyde Hydrazone Derivatives
- Functional Group Variation: Nicotinaldehyde (3-pyridylmethylene) hydrazone shares the pyridine core but lacks the phenolic hydroxyl and methoxy groups. This difference reduces its polarity and may limit metal-binding efficiency compared to this compound .
Physicochemical and Analytical Comparisons
- Collision Cross-Section (CCS): this compound’s CCS values (161.2–173.4 Ų) suggest a moderately compact structure in gas-phase analyses. Comparable data for analogs like o-vanillin isonicotinoylhydrazone are unavailable, limiting direct comparisons .
- Solubility and Stability: The hydroxyl and pyridine groups in this compound likely enhance water solubility relative to non-polar hydrazones (e.g., benzaldehyde derivatives). However, stability under physiological conditions remains unstudied.
Q & A
Q. What characterization techniques are essential for confirming the formation of Vanillin nicotinoylhydrazone complexes?
To confirm complex formation, researchers should employ a combination of spectroscopic and thermal methods:
- FTIR : Identify shifts in functional groups (e.g., C=O, N–H) to verify ligand coordination .
- 1H NMR : Detect changes in proton environments, such as the hydrazone NH signal, to confirm bonding .
- XRD : Analyze crystallinity and channel-type arrangements in inclusion complexes (e.g., with cyclodextrins) .
- DSC/TGA : Assess thermal stability by observing absence/presence of melting points (DSC) and decomposition profiles (TGA) .
Q. What methodological steps are critical in synthesizing this compound metal complexes?
Key steps include:
- Reagent preparation : Use purified nicotinoylhydrazone derivatives and metal salts (e.g., lead(II)) under controlled stoichiometry .
- Reaction conditions : Conduct reactions in branched tube apparatuses with solvents like methanol/water mixtures to promote crystallization .
- Purification : Employ recrystallization or column chromatography to isolate complexes, followed by microanalysis (CHN-O) for purity validation .
Q. How can researchers assess the thermal stability of this compound inclusion complexes?
- TGA : Compare decomposition temperature ranges between inclusion complexes and physical mixtures. For example, Vanillin/γ-CD complexes degrade at higher temperatures than Vanillin/α-CD due to stronger cavity interactions .
- Headspace GC-MS : Measure sustained release profiles at elevated temperatures to correlate thermal stability with release kinetics .
Advanced Research Questions
Q. How can discrepancies in thermal stability data for this compound complexes with different cyclodextrins be resolved?
Contradictions may arise from variations in:
- Stoichiometry : Ensure consistent molar ratios during complex preparation (e.g., 1:1 vs. 2:1 ligand:CD ratios) .
- Crystallinity : Use XRD to confirm complete inclusion (channel-type structures vs. uncomplexed vanillin crystals) .
- Analytical conditions : Standardize TGA heating rates and GC-MS headspace equilibration times to minimize experimental variability .
Q. What experimental design strategies optimize the synthesis of this compound-based metal-organic frameworks (MOFs)?
- Ligand functionalization : Modify the hydrazone moiety to enhance metal-node coordination (e.g., introducing pyridyl groups for stronger bonding) .
- Solvothermal screening : Test solvents (DMF, water) and temperatures to control framework topology .
- Post-synthetic modification : Use computational tools (e.g., molecular docking) to predict guest molecule affinities and tailor porosity .
Q. How can SHELX software address challenges in refining crystal structures of this compound complexes?
- Data handling : Use SHELXL for high-resolution refinement, especially for twinned crystals or disordered solvent molecules .
- Validation : Cross-check hydrogen bonding and tetrel interactions (e.g., Pb···π) with SHELXPRO-generated electron density maps .
- Pipelines : Integrate SHELXC/D/E for rapid phasing in high-throughput crystallography projects .
Q. What factors influence the coordination mode of di-2-pyridyl ketone nicotinoylhydrazone ligands in metal complexes?
- pH-dependent deprotonation : Neutral vs. deprotonated ligands form distinct coordination geometries (e.g., monodentate vs. tridentate binding) .
- Metal ion choice : Transition metals (Cu(II), Ni(II)) favor square-planar or octahedral configurations, while Pb(II) may induce tetrel bonding .
- Supramolecular interactions : Hydrogen bonds and π-stacking can stabilize specific coordination networks, as seen in Cambridge Structural Database entries .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., exploring this compound’s antioxidant properties) .
- PICO Framework : Define Population (e.g., in vitro models), Intervention (complexation), Comparison (free vanillin), and Outcomes (bioavailability) for hypothesis-driven studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
